4-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)piperidine
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Overview
Description
4-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 4-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a triazole derivative under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
4-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
4-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)piperidine can be compared with other similar compounds, such as:
4-(4H-1,2,4-triazol-3-yl)piperidine: This compound has a similar structure but differs in the position of the triazole ring, which may affect its biological activity and chemical reactivity.
1-(4H-1,2,4-triazol-4-yl)piperazine: This compound features a piperazine ring instead of a piperidine ring, leading to different pharmacological properties.
3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine: This compound has a similar cyclopropyl and triazole structure but differs in the position of the substituents, which can influence its activity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(3-cyclopropyl-1,2,4-triazol-4-yl)piperidine |
InChI |
InChI=1S/C10H16N4/c1-2-8(1)10-13-12-7-14(10)9-3-5-11-6-4-9/h7-9,11H,1-6H2 |
InChI Key |
QPIAHYWTMBJJPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=CN2C3CCNCC3 |
Origin of Product |
United States |
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